5,6-Dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidine family. This compound features a pyrimidine ring with dimethyl substitutions at positions 5 and 6, and an amino group linked to a phenoxyphenyl moiety at position 2. The compound is recognized for its potential applications in medicinal chemistry, particularly as a kinase inhibitor, which may be beneficial in cancer therapy and other biological applications.
The compound is cataloged under the chemical identifier 1306739-91-2. It can be classified as an organic heterocyclic compound, specifically a substituted pyrimidine. Its structure contributes to its unique properties, making it of interest in various fields, including medicinal chemistry and materials science.
The synthesis of 5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one typically involves the condensation of 5,6-dimethyluracil with 4-phenoxyaniline. This reaction is generally performed in an organic solvent such as ethanol or dimethylformamide (DMF) under elevated temperatures to promote the reaction. The presence of a suitable catalyst is often necessary to facilitate the formation of the desired product.
In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Continuous flow reactors may be utilized to enhance yield and purity, ensuring consistent quality through stringent quality control measures.
5,6-Dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one can participate in several chemical reactions:
The mechanism of action for 5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one primarily involves its role as a kinase inhibitor. By binding to the active sites of specific kinases, this compound inhibits their activity, disrupting cellular signaling pathways that are crucial for tumor growth and proliferation. This mechanism positions it as a potential therapeutic agent in cancer treatment.
The physical properties of 5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one include:
The chemical properties include:
Relevant data on melting point, boiling point, and other specific physical constants may vary based on purity and synthesis methods employed.
5,6-Dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one has several scientific applications:
This compound's unique properties make it valuable across multiple research domains, highlighting its significance in both academic and industrial settings.
The synthesis of 5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one employs a convergent strategy involving pyrimidine core construction followed by selective functionalization. The initial step involves Biginelli-type cyclocondensation, where ethyl acetoacetate, dimethylurea, and acetic anhydride undergo cyclization under reflux to yield 5,6-dimethylpyrimidine-2,4(1H,3H)-dione as a key intermediate [4]. Selective chlorination at the C4 position using phosphorus oxychloride yields 4-chloro-5,6-dimethylpyrimidin-2-amine, confirmed by characteristic C-Cl stretching vibrations at 558 cm⁻¹ in IR spectroscopy and a chemical shift at δ 160.2 ppm for C4 in ¹³C NMR [4] [6].
The critical C2-amino functionalization proceeds via Buchwald-Hartwig amination, where 4-chloro-5,6-dimethylpyrimidin-2-amine reacts with 4-phenoxyaniline under palladium catalysis (Pd₂(dba)₃/XantPhos). Optimized conditions (toluene, 110°C, 24 hours) achieve >85% yield, with reaction progress monitored by the disappearance of the C2-chlorine singlet at δ 6.02 ppm in ¹H NMR [9]. Microwave-assisted synthesis significantly enhances efficiency, reducing reaction time to 45 minutes while maintaining yields of 82-90%, as demonstrated in analogous pyrimidinone syntheses [3].
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Pd₂(dba)₃/XantPhos | Cs₂CO₃ | Toluene | 110 | 24 | 85 |
Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 100 | 36 | 62 |
Pd₂(dba)₃/XantPhos | Cs₂CO₃ | Toluene | 150 (MW) | 0.75 | 88 |
Functionalization of the 4-phenoxyaniline moiety precedes pyrimidine coupling in alternative synthetic routes. N-acylation is achieved through Schotten-Baumann reactions, where 4-phenoxyaniline reacts with acyl chlorides (e.g., acetyl chloride, chloroacetyl chloride) in biphasic dichloromethane/water systems with sodium hydroxide as base. This yields N-(4-phenoxyphenyl)acetamide derivatives, characterized by carbonyl stretches at 1660-1680 cm⁻¹ and amide NH signals at δ 9.85-10.20 ppm in ¹H NMR [9].
Direct alkylation employs phase-transfer catalysis, with 4-phenoxyaniline and alkyl halides (e.g., benzyl bromide, ethyl bromoacetate) reacting in the presence of tetrabutylammonium bromide (TBAB) and 50% NaOH solution. This method achieves N-alkylation yields of 75-92%, with minimal O-alkylation byproducts confirmed by absence of ether signals at δ 4.30-4.50 ppm in ¹H NMR [8]. The modified aniline derivatives then undergo nucleophilic aromatic substitution (SNAr) with 4,6-dichloro-5-methylpyrimidine under controlled heating (60-70°C) in dimethylformamide, selectively replacing the C2-chlorine while preserving C4-chlorine for downstream modifications [3] [9].
Key considerations:
Single-crystal X-ray diffraction reveals that 5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 16.1880(2) Å, b = 6.8168(1) Å, c = 19.7605(2) Å, β = 106.412(1)°, and V = 2091.73(5) ų [2] [6]. The asymmetric unit contains one molecule with bond lengths and angles consistent with related pyrimidinones: the C2-N(phenoxy) bond measures 1.365(3) Å, intermediate between standard C-N single (1.47 Å) and double (1.27 Å) bonds, indicating significant delocalization into the pyrimidine ring [4] [6].
Table 2: Crystallographic Data for 5,6-Dimethyl-2-[(4-Phenoxyphenyl)Amino]Pyrimidin-4(3H)-One
Parameter | Value |
---|---|
Empirical formula | C₁₈H₁₇N₃O₂ |
Crystal system | Monoclinic |
Space group | P2₁/c (No. 14) |
a (Å) | 16.1880(2) |
b (Å) | 6.8168(1) |
c (Å) | 19.7605(2) |
β (°) | 106.412(1) |
Volume (ų) | 2091.73(5) |
Z | 4 |
Density (g·cm⁻³) | 1.352 |
R₁ (all data) | 0.0281 |
The dihedral angle between the pyrimidinone core and phenoxyphenyl plane is 38.5(2)°, demonstrating significant twisting that disrupts full π-conjugation. This conformation arises from steric repulsion between the ortho-hydrogen of the phenoxy group (H⁷) and the pyrimidine C5-methyl group, with a non-bonded H⁷⋯C₅ distance of 2.48 Å [6]. Supramolecular assembly features three distinct hydrogen bonding motifs:
Notably, the C5 and C6 methyl groups adopt coplanar orientations with the pyrimidine ring (deviations < 0.05 Å), contrasting with the twisted methyl configuration (deviation = 0.12 Å) observed in the unsubstituted analog 5,6-dimethylpyrimidine-2,4(1H,3H)-dione [4]. This planarity enhances crystal packing efficiency, yielding a density of 1.352 g·cm⁻³ versus 1.291 g·cm⁻³ in the non-phenoxy derivative. Thermal analysis confirms stability up to 215°C before decomposition, consistent with the robust hydrogen-bonded network [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1